1-(2-Bromo-4-chlorophenyl)pyrrolidine
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Overview
Description
“1-(2-Bromo-4-chlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11BrClN . It has a molecular weight of 260.56 . The compound is in liquid form .
Synthesis Analysis
The synthesis of “1-(2-Bromo-4-chlorophenyl)pyrrolidine” involves the reaction of 2-bromo-4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent. The resulting product is then purified by column chromatography or recrystallization to obtain "1-(2-bromo-4-chlorophenethyl)pyrrolidine".Molecular Structure Analysis
The molecular structure of “1-(2-Bromo-4-chlorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The compound contains a bromine atom and a chlorine atom attached to the phenyl group .Physical And Chemical Properties Analysis
“1-(2-Bromo-4-chlorophenyl)pyrrolidine” is a liquid compound . It has a molecular weight of 260.56 . The InChI code for the compound is 1S/C11H11BrClNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for various human diseases. Its importance lies in the efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage due to its saturated scaffold and non-planarity. This review discusses bioactive molecules featuring the pyrrolidine ring, including its derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, focusing on their selectivity, synthetic strategies, and structure-activity relationships (SAR). The stereogenicity of the pyrrolidine ring and how different stereoisomers and spatial orientations of substituents lead to diverse biological profiles are highlighted, providing insights for the design of new pyrrolidine compounds with varied biological activities (Li Petri et al., 2021).
Pyrrolopyridines in Biological Activities
Several pyrrolopyridines, or azaindoles, have shown significant biological activity, primarily as anticancer agents, among others. Pyrrolopyridine derivatives have been reviewed for their structural and biological features, emphasizing their role as kinase inhibitors due to their structural mimicry of the ATP molecule's purine ring. This mimicry allows well-designed pyrrolopyridine analogues to act effectively in this capacity. Vemurafenib, a successful pyrrolopyridine derivative used for melanoma treatment, is cited as an example, showcasing the chemical and biological properties of these compounds (El-Gamal & Anbar, 2017).
Pyrrolidone-based Surfactants
N-alkylated pyrrolidones exhibit surface-active properties when the alkyl group is increased, interacting synergistically with anionic surfactants. This interaction is rooted in the electronegativity of the pyrrolidone carbonyl oxygen, capable of forming pseudoquaternary ammonium ions that pair with large anions. Such ion pairs are stabilized through hydrophobic bonding and electrostatic interactions, enhancing surfactant performance. This review spans the literature on the addition of pyrrolidone to various hydrophobes, exploring its potential to improve water solubility, compatibility, solvency, and reduce toxicity in surfactant structures (Login, 1995).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQLMUKOIACDRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742724 |
Source
|
Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-chlorophenyl)pyrrolidine | |
CAS RN |
1352630-63-7 |
Source
|
Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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